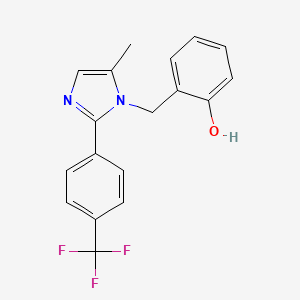
10-(1,3-Dioxoisoindolin-2-yl)decyl 4-methylbenzenesulfonate
Vue d'ensemble
Description
10-(1,3-Dioxoisoindolin-2-yl)decyl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C25H31NO5S and its molecular weight is 457.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 10-(1,3-Dioxoisoindolin-2-yl)decyl 4-methylbenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-(1,3-Dioxoisoindolin-2-yl)decyl 4-methylbenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
The sulfonate derivative, C24H26O9S3, is utilized in studying molecular structures and interactions with other molecules (Yusof et al., 2012).
Its synthesis is important for creating alkylidenecyclopropanes, aiding in accessing various alicyclic systems (Ojo et al., 2014).
The compound has potential applications in organic synthesis and spectroscopy (Pan et al., 2020).
Sulfonic ester derivatives are commonly used in alkaloid syntheses (Munro et al., 2003).
Some derivatives have shown remarkable cytotoxic activity and potential in overcoming drug resistance in cancer cells (Sangthong et al., 2013).
They are used in drug screening and pharmacological screening (Erkin et al., 2015).
It forms the basis of multifunctional drug candidates like ITI-007 for treating neuropsychiatric and neurological disorders (Li et al., 2014).
The rearrangement of its derivatives with titanium(IV) chloride has been studied (Giles & McManus, 2009).
Derivatives like 4-IPhOXTs are effective in inhibiting corrosion in acidic mediums (Ehsani et al., 2015).
They have been explored for antimicrobial properties against fungi like Candida albicans (Ramadan et al., 2019).
Certain derivatives exhibit potent anti-proliferative activities and induce mitotic arrest in carcinoma cell lines (Shen et al., 2015).
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides show inhibitory activity against various bacterial strains and Lipoxygenase (Abbasi et al., 2017).
The reactivity of its derivatives allows for the isolation of substitution products in moderate to good yields for various nucleophiles (Forcellini et al., 2015).
Some newly synthesized compounds have shown promising antibacterial activities (Patel & Dhameliya, 2010).
New quinazolone compounds, such as derivatives of 10-(1,3-Dioxoisoindolin-2-yl)decyl 4-methylbenzenesulfonate, have been evaluated as antioxidant additives for lubricating oils (Habib et al., 2014).
APIETS, a derivative, is used as a labeling reagent for determining carboxylic acids in food samples (Sun et al., 2011).
Some derivatives have been synthesized for antihyperglycemic evaluation (Eissa, 2013).
The structure and relative stereochemistry of 10-(1,3-Dioxoisoindolin-2-yl)decyl 4-methylbenzenesulfonate have been established by X-ray crystallography (Reed et al., 2013).
Synthesized poly(N-acylethylenimine) copolymers containing pendant pentamethyldisiloxanyl groups, which include this compound, have potential applications in polymer chemistry (Cai & Litt, 1992).
Propriétés
IUPAC Name |
10-(1,3-dioxoisoindol-2-yl)decyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO5S/c1-20-14-16-21(17-15-20)32(29,30)31-19-11-7-5-3-2-4-6-10-18-26-24(27)22-12-8-9-13-23(22)25(26)28/h8-9,12-17H,2-7,10-11,18-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUQRAVYSJTWCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCCCCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-(1,3-Dioxoisoindolin-2-yl)decyl 4-methylbenzenesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



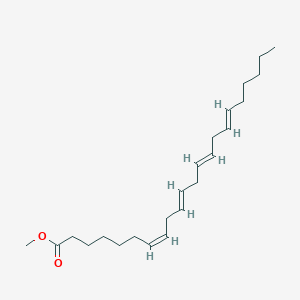
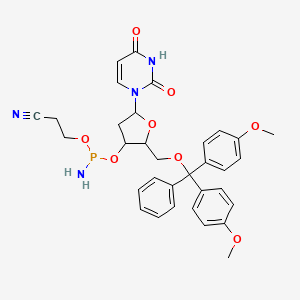
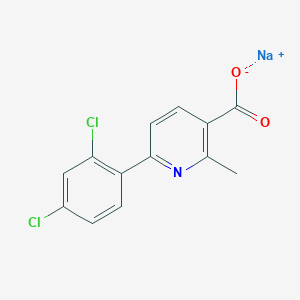
![5-[4-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B8136850.png)
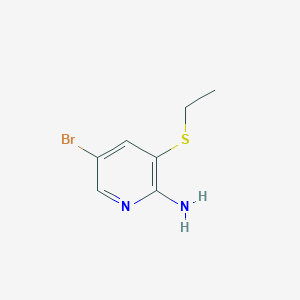
![5-[(4-Bromophenyl)sulfonylmethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B8136852.png)
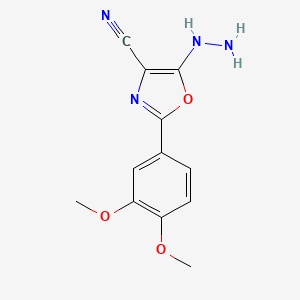
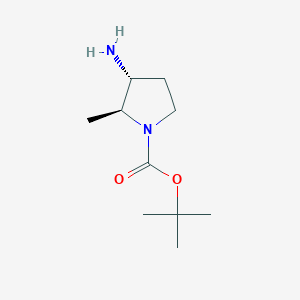
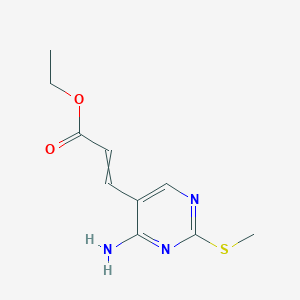
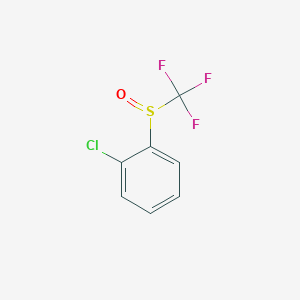
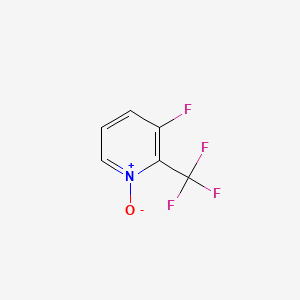
![4-((2-(5-(1,3-Dioxolan-2-yl)pyridin-2-yl)thieno[3,2-b]pyridin-7-yl)oxy)-3-fluoroaniline](/img/structure/B8136910.png)
![(2-chloro-4-phenoxyphenyl)(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanone](/img/structure/B8136913.png)
